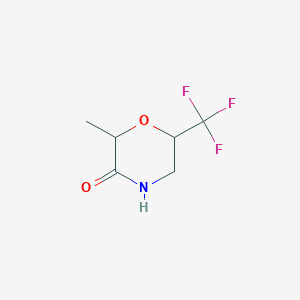

![molecular formula C10H11BrN2S B1377770 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 175920-97-5](/img/structure/B1377770.png)

3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide

Übersicht

Beschreibung

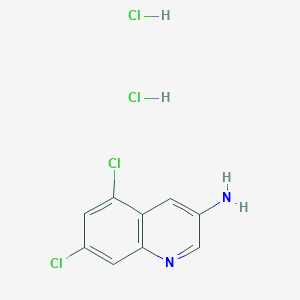

3-Allylbenzo[d]thiazol-2(3H)-imine hydrobromide is a chemical compound that falls under the category of benzo[d]thiazol derivatives . These derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves a reaction of 2-(2-bromoethoxy)benzo[d]thiazole with a mixture of NaOH and substituted phenol, which is then refluxed in EtOH for 2–5 hours . After the completion of the reaction, the solution is filtered and washed with 10% HCl and water .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives, including 3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide, has been assigned using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry . These techniques allowed for the correct assignment of the structure of the final compounds arising from both tautomers of the thiazol-2-(3H)-one nucleus .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives have been monitored by TLC . The reaction involves the nucleophilic attack on the endocyclic carbonyl group of the thiazolone-based compounds .Wissenschaftliche Forschungsanwendungen

Antidepressant and Anticonvulsant Effects

- Scientific Field: Pharmacology

- Application Summary: Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . In a forced swimming test, certain derivatives showed significant antidepressant and anticonvulsant effects .

- Methods of Application: The compounds were synthesized and their structures were elucidated by spectroscopic methods . They were then administered orally at a dose of 40 mg/kg to mice 24, 5 and 1 h before performing tail suspension, modified forced swimming, and activity cage tests .

- Results: Compounds 2c and 2d displayed a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) than that of fluoxetine (83.62%) . In the maximal electroshock seizure test, 3n and 3q showed the highest anticonvulsant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective indices of 6.34 and 4.11, respectively .

Antidepressant Activity

- Scientific Field: Pharmacology

- Application Summary: A study synthesized eight novel benzothiazole derivatives and investigated their potential antidepressant effects . The compounds were administered orally at a dose of 40 mg/kg to mice 24, 5 and 1 h before performing tail suspension, modified forced swimming, and activity cage tests .

- Methods of Application: The chemical structures of the synthesized compounds were elucidated by spectroscopic methods . The compounds were then administered orally at a dose of 40 mg/kg to mice 24, 5 and 1 h before performing tail suspension, modified forced swimming, and activity cage tests .

- Results: Compounds 3c, 3d, 3f – 3h reduced the immobility time of mice as assessed in the tail suspension test . Moreover, in the modified forced swimming tests, the same compounds significantly decreased the immobility, but increased the swimming frequencies of mice, without any alteration in the climbing frequencies . These results, similar to the results induced by the reference drug fluoxetine (20 mg/kg, po), indicated the antidepressant-like activities of the compounds 3c, 3d, 3f – 3h .

Anticonvulsant Effects

- Scientific Field: Pharmacology

- Application Summary: A study synthesized thirty-four new benzo[d]thiazol derivatives and investigated their potential anticonvulsant effects . In a maximal electroshock seizure test, certain derivatives showed significant anticonvulsant effects .

- Methods of Application: The compounds were synthesized and their structures were elucidated by spectroscopic methods . They were then administered orally at a dose of 40 mg/kg to mice 24, 5 and 1 h before performing tail suspension, modified forced swimming, and activity cage tests .

- Results: Compounds 3n and 3q showed the highest anticonvulsant effect, with ED 50 values of 46.1 and 64.3 mg kg −1, and protective indices of 6.34 and 4.11, respectively .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.BrH/c1-2-7-12-8-5-3-4-6-9(8)13-10(12)11;/h2-6,11H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEZJKNWEOOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)

![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)